(R)-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide

Catalog No.
S12229460
CAS No.
M.F
C18H18N2O2
M. Wt
294.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide

Product Name

(R)-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide

IUPAC Name

(2R)-N-(2-benzoylphenyl)pyrrolidine-2-carboxamide

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

InChI

InChI=1S/C18H18N2O2/c21-17(13-7-2-1-3-8-13)14-9-4-5-10-15(14)20-18(22)16-11-6-12-19-16/h1-5,7-10,16,19H,6,11-12H2,(H,20,22)/t16-/m1/s1

InChI Key

UYECSIRRUVGDMV-MRXNPFEDSA-N

Canonical SMILES

C1CC(NC1)C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3

Isomeric SMILES

C1C[C@@H](NC1)C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3

(R)-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide is a synthetic compound characterized by its unique molecular structure, which includes a pyrrolidine ring and a benzoylphenyl moiety. Its chemical formula is C18H18N2O2C_{18}H_{18}N_{2}O_{2}, and it has a molecular weight of approximately 298.35 g/mol. The compound appears as a white to yellow crystalline powder, with a melting point typically ranging from 100°C to 105°C. This compound is notable for its chiral nature, which can significantly influence its biological activity and interactions with various molecular targets.

, including:

  • Oxidation: It can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
  • Reduction: Reduction reactions can be performed with lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
  • Substitution: The compound can participate in substitution reactions where functional groups on either the benzoylphenyl or pyrrolidine moieties are replaced by other groups, often utilizing halogens or alkylating agents as reagents.

Research indicates that (R)-N-(2-benzoylphenyl)pyrrolidine-2-carboxamide exhibits significant biological activity. It has been studied for its potential therapeutic applications, particularly in the fields of pain management and as an analgesic agent. The compound's mechanism of action likely involves interactions with specific enzymes and receptors, modulating their activity through hydrogen bonding and hydrophobic interactions. These interactions can lead to alterations in various biochemical pathways, making it a candidate for further pharmacological studies.

The synthesis of (R)-N-(2-benzoylphenyl)pyrrolidine-2-carboxamide typically involves several key steps:

  • Formation of the Benzoylphenyl Intermediate: This is achieved through the Friedel-Crafts acylation of benzene with benzoyl chloride, facilitated by a Lewis acid catalyst like aluminum chloride.
  • Pyrrolidine Ring Formation: The benzoylphenyl intermediate is then reacted with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate to form the final product .

These synthetic routes may also include purification techniques like recrystallization and chromatography to ensure high purity and yield.

(R)-N-(2-benzoylphenyl)pyrrolidine-2-carboxamide has diverse applications in various fields:

  • Chemistry: It serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
  • Biology: The compound acts as a probe in biochemical assays to study enzyme activity and protein interactions.
  • Medicine: It holds potential as a lead compound for drug development targeting specific biological pathways.
  • Industry: The compound is utilized in synthesizing advanced materials and specialty chemicals.

Interaction studies involving (R)-N-(2-benzoylphenyl)pyrrolidine-2-carboxamide have shown that it may interact with various biological macromolecules. Techniques such as molecular docking and binding assays are typically employed to understand its pharmacokinetic properties and therapeutic viability. These studies are crucial for elucidating the specific targets and mechanisms through which the compound exerts its biological effects .

Several compounds share structural similarities with (R)-N-(2-benzoylphenyl)pyrrolidine-2-carboxamide. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
(R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide105024-93-90.99Enantiomer with potential differences in biological activity
(S)-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide117186-74-00.94Lacks benzyl substitution; simpler structure
(R)-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide1609156-63-90.94Enantiomer; different stereochemistry
Indolin-1-yl(pyrrolidin-2-yl)methanone hydrochloride1246172-54-20.84Different core structure; potential for distinct activity profiles

Uniqueness

(R)-N-(2-benzoylphenyl)pyrrolidine-2-carboxamide is unique due to its specific combination of structural features, including both the benzoylphenyl moiety and the chiral pyrrolidine ring. This structural complexity may influence its biological activity and applications, setting it apart from other similar compounds .

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

294.136827821 g/mol

Monoisotopic Mass

294.136827821 g/mol

Heavy Atom Count

22

Dates

Modify: 2024-08-09

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